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A detailed review for researchers and drug development professionals on the selectivity of two

prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors.

Introduction
DS-1001b and ivosidenib are targeted therapeutic agents developed to inhibit the mutated form

of isocitrate dehydrogenase 1 (IDH1), a key enzyme in cellular metabolism.[1][2] Mutations in

IDH1, particularly at the R132 locus, lead to the production of the oncometabolite D-2-

hydroxyglutarate (D-2-HG), which plays a crucial role in the pathogenesis of various cancers,

including gliomas and acute myeloid leukemia (AML).[1][3] Both DS-1001b and ivosidenib are

designed as selective inhibitors of this mutant enzyme.[2][4]

While their primary target is a metabolic enzyme rather than a protein kinase, understanding

the broader selectivity profile, including any potential off-target kinase activity, is critical for a

comprehensive assessment of their therapeutic window and potential side effects. This guide

provides a comparative overview of the available information on the off-target kinase inhibition

profiles of DS-1001b and ivosidenib.

Based on publicly available data, comprehensive head-to-head kinome-wide profiling for DS-
1001b and ivosidenib has not been published. Both compounds are reported to be highly

selective for their intended target, the mutant IDH1 enzyme.[5][6] However, research into the

broader class of IDH1 inhibitors suggests that off-target interactions with kinases are

theoretically possible and have been observed with other molecules in this class.[7][8]
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Comparison of Off-Target Kinase Inhibition Profile
There is a notable lack of specific quantitative data in the public domain detailing the off-target

kinase inhibition profiles for either DS-1001b or ivosidenib. The primary focus of published

research has been on their high selectivity for mutant IDH1 over wild-type IDH1 and the related

IDH2 enzymes.[6]

One study investigating novel IDH1 inhibitors did find that certain compounds of this class

exhibited inhibitory activity against several non-receptor tyrosine kinases, including ABL1 and

Bruton's tyrosine kinase (BTK).[8] This suggests a potential for some structural scaffolds of

IDH1 inhibitors to interact with kinase ATP-binding sites. However, this study did not include

DS-1001b or ivosidenib in its kinase activity assays.

Given the absence of specific data, the following table reflects the current state of publicly

available information.

Feature DS-1001b Ivosidenib

Primary Target
Mutant Isocitrate

Dehydrogenase 1 (IDH1)[1][4]

Mutant Isocitrate

Dehydrogenase 1 (IDH1)[2]

Off-Target Kinase Data

No specific kinome-wide

inhibition data found in public

literature. Reported as a

selective mutant IDH1 inhibitor.

[5]

No specific kinome-wide

inhibition data found in public

literature. Reported as a highly

selective inhibitor of mutant

IDH1.[6]

Potential Off-Target Class

Effects

Studies on other IDH1

inhibitors suggest a possibility

of interaction with non-receptor

tyrosine kinases like ABL1 and

BTK, though this has not been

demonstrated for DS-1001b.[8]

While highly selective,

resistance mechanisms to

ivosidenib have been linked to

mutations in receptor tyrosine

kinase (RTK) pathway genes,

an indirect association with

kinase signaling.[3]
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To understand the context of these drugs' actions and how their selectivity would be tested, the

following diagrams illustrate the primary signaling pathway they inhibit and a general workflow

for assessing off-target kinase inhibition.
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General Workflow for Off-Target Kinase Inhibition Profiling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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